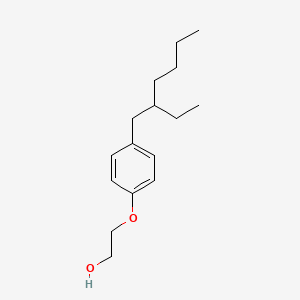
Poly(oxy-1,2-ethanediyl), alpha-(octylphenyl)-omega-hydroxy-, branched
説明
Poly(oxy-1,2-ethanediyl), alpha-(octylphenyl)-omega-hydroxy-, branched is a type of surfactant . It is a clear colorless to slightly hazy faint yellow liquid .
Physical And Chemical Properties Analysis
This compound is soluble in water . It is stable and can exist as a liquid or a solid . The exact molecular weight is not provided .科学的研究の応用
Food Contact Material Safety
A study by Lambré et al. (2021) evaluated the safety of a substance closely related to Poly(oxy-1,2-ethanediyl), alpha-(octylphenyl)-omega-hydroxy-, branched, used as an additive in acrylonitrile-butadiene-styrene (ABS) copolymers for food contact materials. This material was assessed for its use in contact with various food types and under different storage conditions, demonstrating safety for consumers at specified migration levels (Lambré et al., 2021).
Interaction with Radicals
Research by Kaczmarek et al. (1995) explored the reactions of Poly(oxy-1,2-ethanediyl) with hydroxyl and hydroperoxyl radicals. This study is significant for understanding the oxidative stability and degradation of the polymer, especially in environments where radical generation is common (Kaczmarek et al., 1995).
Polymer Blends and Mechanical Properties
Percec et al. (1992) synthesized branched liquid crystalline polyethers, including Poly(oxy-1,2-ethanediyl) derivatives. This research contributes to the understanding of how branching in polymers affects their liquid-crystalline behavior and other physical properties (Percec et al., 1992).
Bioconjugate Chemistry
Cammas et al. (1995) studied the synthesis of heterobifunctional Poly(ethylene oxide) derivatives, highlighting the chemical versatility of Poly(oxy-1,2-ethanediyl) for applications in bioconjugation and pharmaceuticals (Cammas et al., 1995).
Electrochemistry
A study by Katano et al. (2004) on the electrochemical behavior of polyammonium ions sheds light on the potential applications of Poly(oxy-1,2-ethanediyl) in electrochemical sensors and devices, given its similarity to the studied polymer (Katano et al., 2004).
Safety And Hazards
特性
IUPAC Name |
2-[4-(2-ethylhexyl)phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-3-5-6-14(4-2)13-15-7-9-16(10-8-15)18-12-11-17/h7-10,14,17H,3-6,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAQADPDFMLFFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CC=C(C=C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Ethylhexyl)phenoxy]ethanol | |
CAS RN |
68987-90-6 | |
| Record name | Poly(oxy-1,2-ethanediyl), alpha-(octylphenyl)-omega-hydroxy-, branched | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068987906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(octylphenyl)-.omega.-hydroxy-, branched | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(octylphenyl)-ω-hydroxy-, branched | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



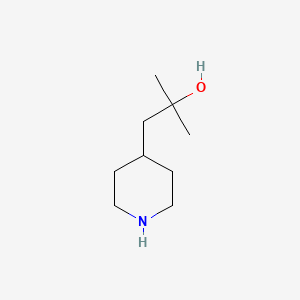


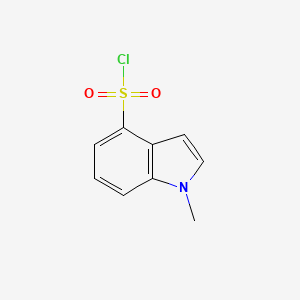
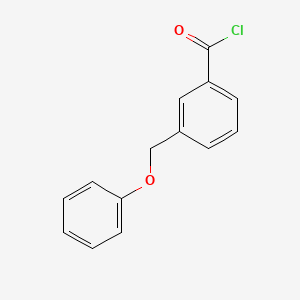
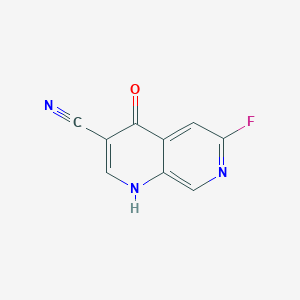
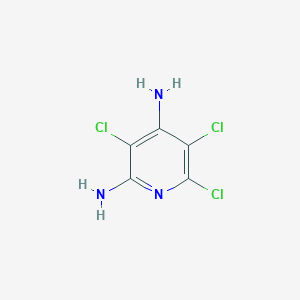
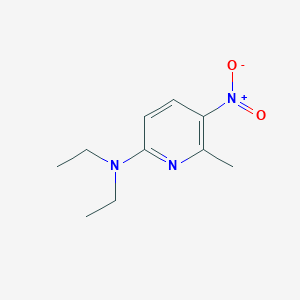
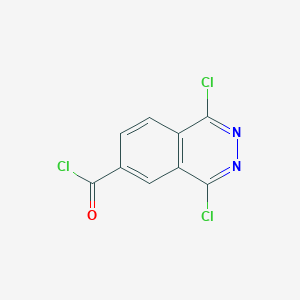
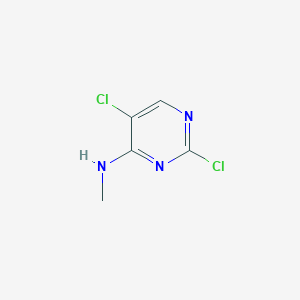
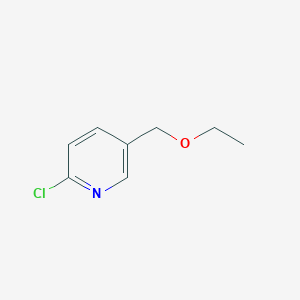
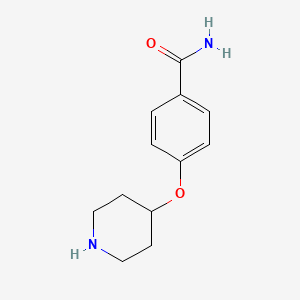

![2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1602844.png)